molecular formula C18H15ClN4O B3837978 N'-(4-chlorobenzylidene)-1-methyl-5-phenyl-1H-pyrazole-3-carbohydrazide

N'-(4-chlorobenzylidene)-1-methyl-5-phenyl-1H-pyrazole-3-carbohydrazide

Cat. No. B3837978
M. Wt: 338.8 g/mol
InChI Key: CXWURHKSKYWVBQ-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a type of organic compound known as a hydrazone. Hydrazone compounds are often used in organic synthesis and in the development of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of a compound like this would likely involve aromatic rings due to the presence of a phenyl group, and a pyrazole ring, which is a type of heterocyclic aromatic organic compound .


Chemical Reactions Analysis

Hydrazones are known to undergo a variety of chemical reactions, including oxidation and reduction, and can act as ligands to form coordination compounds .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some hydrazones exhibit antimicrobial, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

Future research could involve exploring the potential uses of this compound in pharmaceutical applications, given the known biological activities of some hydrazones .

properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-1-methyl-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O/c1-23-17(14-5-3-2-4-6-14)11-16(22-23)18(24)21-20-12-13-7-9-15(19)10-8-13/h2-12H,1H3,(H,21,24)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWURHKSKYWVBQ-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)NN=CC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=N1)C(=O)N/N=C/C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(4-chlorophenyl)methylideneamino]-1-methyl-5-phenylpyrazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-chlorobenzylidene)-1-methyl-5-phenyl-1H-pyrazole-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(4-chlorobenzylidene)-1-methyl-5-phenyl-1H-pyrazole-3-carbohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(4-chlorobenzylidene)-1-methyl-5-phenyl-1H-pyrazole-3-carbohydrazide
Reactant of Route 4
N'-(4-chlorobenzylidene)-1-methyl-5-phenyl-1H-pyrazole-3-carbohydrazide
Reactant of Route 5
Reactant of Route 5
N'-(4-chlorobenzylidene)-1-methyl-5-phenyl-1H-pyrazole-3-carbohydrazide
Reactant of Route 6
N'-(4-chlorobenzylidene)-1-methyl-5-phenyl-1H-pyrazole-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.